N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a Schiff base hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is connected via a sulfanyl (–S–) bridge to an acetohydrazide moiety, which is further functionalized with a 3,5-di-tert-butyl-4-hydroxyphenyl methylidene group.
The compound’s synthesis typically involves condensation of a substituted acetohydrazine with an aldehyde under acidic conditions, as seen in analogous Schiff base syntheses (e.g., ethanol reflux with HCl catalysis) . Its crystallographic data, if available, would likely resemble related structures resolved using SHELX or ORTEP software, which are standard for small-molecule refinement and visualization .
Properties
Molecular Formula |
C32H37N5O2S |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H37N5O2S/c1-21-13-15-24(16-14-21)37-29(23-11-9-8-10-12-23)35-36-30(37)40-20-27(38)34-33-19-22-17-25(31(2,3)4)28(39)26(18-22)32(5,6)7/h8-19,39H,20H2,1-7H3,(H,34,38)/b33-19+ |
InChI Key |
MANBVISZGCPNLT-HNSNBQBZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
The phenolic aldehyde precursor is synthesized through Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of aluminum chloride. Subsequent purification via vacuum distillation yields 3,5-di-tert-butyl-4-hydroxybenzaldehyde with >95% purity.
Preparation of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
The triazole-thiol intermediate is synthesized via cyclocondensation of 4-methylphenylhydrazine with phenyl isothiocyanate, followed by oxidative cyclization using iodine in basic conditions. The thiol group is introduced by treating the triazole with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux.
Condensation and Hydrazone Formation
The hydrazone linkage is established through Schiff base formation between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Reaction Conditions
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine. The tert-butyl groups sterically hinder rotation, stabilizing the E-isomer.
Purification and Characterization
Crystallization Techniques
Crude product is purified via gradient recrystallization:
Chromatographic Methods
For higher purity (>99%), flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is employed.
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| Molecular Weight | 555.7 g/mol | HRMS (ESI+) |
| λmax (UV-Vis) | 285 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) | Methanol solution |
Industrial-Scale Optimization
Patent CN1733691A outlines scalable protocols for analogous phenolic esters, providing insights into reactor design and process controls applicable to the target compound:
Catalytic System
Temperature Profiling
Crystallization Protocol
| Parameter | Optimal Value |
|---|---|
| Cooling Rate | 2°C/min to 8°C |
| Seed Crystal Loading | 0.5–1.0 wt% |
| Final Slurry Temperature | 8°C (±1°C) |
Yield and Scalability
| Step | Laboratory Yield | Pilot-Scale Yield |
|---|---|---|
| Triazole-thiol synthesis | 68% | 72% |
| Hydrazone formation | 82% | 78% |
| Overall Yield | 56% | 54% |
Scale-up challenges include maintaining regioselectivity during triazole formation and minimizing epimerization during hydrazone synthesis .
Chemical Reactions Analysis
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of the di-tert-butylhydroxyphenyl moiety is known to enhance radical scavenging capabilities. This suggests that N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may also possess similar properties, making it a candidate for further studies in oxidative stress-related diseases .
Antimicrobial Activity
The triazole ring has been widely studied for its antimicrobial properties. Compounds containing this moiety have shown efficacy against various bacterial strains. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities due to the synergistic effects of its components .
Drug Development
The unique structure of this compound positions it as a potential lead compound for developing new pharmaceuticals. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for anti-inflammatory drug development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate promising interactions with proteins involved in cancer pathways and inflammatory responses. Such insights are crucial for the rational design of more potent derivatives .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and UV resistance. The compound's antioxidant properties can improve the longevity and performance of polymeric materials used in various industrial applications .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The phenolic group can scavenge free radicals, providing antioxidant effects. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Variations in the Aromatic Substituents
2.1.1 Biphenyl Analogues
The compound N′-[(Biphenyl-4-yl)methylene]-2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetohydrazide (C₃₀H₃₆N₂O₂S) shares the 3,5-di-tert-butyl-4-hydroxyphenyl and sulfanyl-acetohydrazide motifs but replaces the triazole ring with a biphenyl system. Key differences include:
- Molecular Weight : 488.67 g/mol (biphenyl analogue) vs. ~586 g/mol (target compound, estimated).
- Crystallographic Parameters : The biphenyl analogue crystallizes in a triclinic system (space group P1) with unit cell dimensions a = 9.1104 Å, b = 10.5601 Å, c = 15.5146 Å . The target compound’s triazole core likely reduces symmetry, affecting packing efficiency.
- Synthetic Yield : The biphenyl derivative is obtained in 90% yield, suggesting higher efficiency compared to triazole-based syntheses, which often require multi-step protocols .
2.1.2 Fluorophenyl Derivatives
The compound N′-[(E)-(3-Fluorophenyl)methylene]-2-({5-[4-(2-methyl-2-propanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide () replaces the 3,5-di-tert-butyl-4-hydroxyphenyl group with a 3-fluorophenyl moiety. Key comparisons:
- Electronic Effects : The electron-withdrawing fluorine atom may reduce antioxidant capacity compared to the hydroxyl and tert-butyl groups in the target compound.
- Solubility : Fluorine substitution could enhance lipophilicity, whereas the tert-butyl groups in the target compound may increase steric hindrance, reducing solubility .
Triazole Derivatives with Modified Sulfanyl Linkers
The compound N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () shares the 1,2,4-triazole core but replaces the acetohydrazide with a benzylsulfanyl group. Notable contrasts:
- Biological Activity : The –N–C–S unit in such derivatives is linked to antimicrobial and anticancer properties, whereas the target compound’s hydrazide group may favor metal chelation or enzyme inhibition .
- Synthetic Complexity : The title compound in is synthesized in a single step, whereas the target compound’s hydrazide formation likely requires additional steps .
Hydrazide Analogues with Different Substituted Phenyl Groups
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide () substitutes the 3,5-di-tert-butyl-4-hydroxyphenyl group with a 4-diethylaminophenyl group. Key distinctions:
- Applications: Diethylamino groups are often used to enhance bioavailability, suggesting this derivative may have superior pharmacokinetics compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Data Comparison
Research Findings and Implications
- Antioxidant Potential: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound likely confers superior radical-scavenging activity compared to fluorine- or diethylamino-substituted analogues .
- Structural Flexibility : Triazole derivatives with sulfanyl linkers exhibit modularity, enabling tuning of electronic and steric properties for targeted applications (e.g., antimicrobial vs. anticancer) .
- Analytical Challenges : Dereplication via LCMS-based molecular networking () or Tanimoto coefficient similarity indexing () is critical for distinguishing these structurally nuanced compounds in complex mixtures.
Biological Activity
The compound N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule with potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of a hydroxyphenyl group and a triazole moiety are particularly noteworthy for their roles in biological interactions.
Structural Representation
The compound can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, a study demonstrated that derivatives containing the triazole ring have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A comparative study evaluated the cytotoxic effects of several derivatives on cancer cell lines. The compound exhibited an IC50 value of approximately 1.61\pm 1.92\mu g/mL against A-431 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | HT29 | 1.98 ± 1.22 |
| Compound C | MCF7 | 2.50 ± 0.85 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing
In vitro assays showed that the compound exhibited significant antibacterial activity compared to standard antibiotics like norfloxacin.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses considerable free radical scavenging ability.
Antioxidant Efficacy
The compound displayed an IC50 value of 30\mu M, comparable to ascorbic acid, which serves as a standard antioxidant.
| Compound | IC50 (µM) |
|---|---|
| N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{...} | 30 |
| Ascorbic Acid | 25 |
The biological activities of N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{...} can be attributed to its ability to interact with specific cellular targets:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
Q & A
Q. What are the standard synthetic routes for preparing this hydrazide-triazole hybrid compound?
The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing 2-(3,5-di-tert-butyl-4-hydroxybenzylthio)acetohydrazine with 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction mixture is purified via recrystallization from ethanol, yielding the product with ~90% efficiency. Key characterization steps include NMR to confirm the E-configuration of the hydrazone bond and the absence of unreacted aldehydes .
Q. How is the crystal structure of this compound resolved, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is employed to determine the crystal structure. The compound crystallizes in a triclinic system (space group ) with unit cell parameters , and angles . Hydrogen bonding between the hydrazide NH and the triazole sulfur stabilizes the lattice. SCXRD data also confirm the planar geometry of the triazole ring and the spatial orientation of tert-butyl groups, critical for steric effects in reactivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Identifies the hydrazone proton at 8.3–8.5 ppm and tert-butyl protons at 1.2–1.4 ppm.
- IR Spectroscopy : Confirms the C=N stretch (1630–1650 cm) and O–H stretch (3200–3400 cm).
- Mass Spectrometry : Validates the molecular ion peak at 488.67 (M) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent Polarity : Ethanol vs. DMF impacts reaction rate and byproduct formation.
- Catalyst Loading : Acetic acid (1–5 mol%) affects protonation of the hydrazine intermediate.
- Temperature : Reflux (78°C) vs. microwave-assisted synthesis (100–120°C) reduces reaction time by 50%. Bayesian optimization algorithms can predict optimal conditions, minimizing experimental trials .
Q. What computational methods validate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability.
- Electrostatic Potential Maps : Highlight nucleophilic regions (hydrazide NH) and electrophilic sites (triazole sulfur).
- Non-covalent Interaction (NCI) Analysis : Visualizes van der Waals interactions between tert-butyl groups and aromatic rings, explaining solubility limitations .
Q. How can structural isomerism or polymorphism be addressed during synthesis?
- Dynamic NMR : Detects tautomerism in the triazole ring (e.g., thione-thiol shifts) at variable temperatures.
- Powder X-ray Diffraction (PXRD) : Differentiates polymorphs by comparing experimental vs. simulated SCXRD-derived patterns.
- DSC/TGA : Identifies thermal stability thresholds (decomposition >250°C) to guide recrystallization solvents .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Molecular Docking : Compare binding affinities with homologous enzymes (e.g., COX-2 vs. EGFR kinases) to clarify target specificity.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .
Methodological Notes
- Synthesis Challenges : Steric hindrance from tert-butyl groups may require prolonged reaction times (6–8 hrs vs. 2–4 hrs for less hindered analogs) .
- Analytical Pitfalls : Commercial sources (e.g., Sigma-Aldrich) may lack COA data; validate purity via orthogonal methods (HPLC, elemental analysis) .
- Data Reproducibility : Document solvent batch effects (e.g., ethanol moisture content) and crystallization kinetics (slow cooling vs. rapid precipitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
